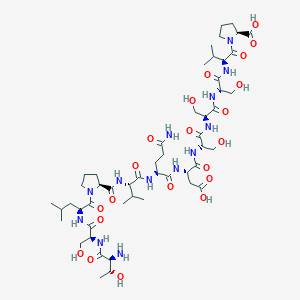
Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK is a synthetic peptide derivative. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes several amino acids (alanine, glutamic acid, valine, and aspartic acid) with specific modifications such as carbobenzoxy (Cbz) protection and methyl ester (OMe) groups. The CH2F group indicates the presence of a fluoromethyl group, which can influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using the carbobenzoxy (Cbz) group to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Esterification: The carboxyl groups of glutamic acid and aspartic acid are esterified using methanol and an acid catalyst like sulfuric acid to form the methyl ester (OMe) groups.
Introduction of Fluoromethyl Group: The fluoromethyl group (CH2F) can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high precision. The process includes:
- Automated sequential addition of protected amino acids.
- Use of high-purity reagents and solvents.
- Optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK can undergo various chemical reactions, including:
Hydrolysis: The ester groups (OMe) can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Deprotection: The Cbz protecting groups can be removed using hydrogenation with palladium on carbon (Pd/C) or acidic conditions.
Substitution: The fluoromethyl group (CH2F) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogenation (H2, Pd/C) or trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Formation of free carboxylic acids.
Deprotection: Formation of free amino groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK can be used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex peptides and proteins.
Biology: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential use in drug development and as a therapeutic agent.
Industry: Applications in the development of novel materials and bioconjugates.
Mechanism of Action
The mechanism of action of Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK depends on its specific interactions with biological targets. The fluoromethyl group (CH2F) can enhance binding affinity to certain enzymes or receptors. The peptide backbone can mimic natural substrates or inhibitors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cbz-DL-Ala-DL-Glu(OMe)-DL-Val-DL-Asp(OMe): Lacks the fluoromethyl group.
Cbz-DL-Ala-DL-Glu-DL-Val-DL-Asp: Lacks both the methyl ester and fluoromethyl groups.
Cbz-DL-Ala-DL-Glu(OMe)-DL-Val-DL-Asp(OMe)-CH3: Contains a methyl group instead of a fluoromethyl group.
Uniqueness
Z-Ala-Glu(OMe)-Val-Asp(OMe)-FMK is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This modification can enhance its stability, binding affinity, and specificity in various applications.
Properties
IUPAC Name |
methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FN4O10/c1-16(2)24(27(39)32-20(21(34)14-29)13-23(36)42-5)33-26(38)19(11-12-22(35)41-4)31-25(37)17(3)30-28(40)43-15-18-9-7-6-8-10-18/h6-10,16-17,19-20,24H,11-15H2,1-5H3,(H,30,40)(H,31,37)(H,32,39)(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRBQFKZDGMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FN4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




